3-Amino-1-phenylpropan-1-one

Description

Nomenclature and Structural Classification within β-Amino Ketones and Mannich Bases

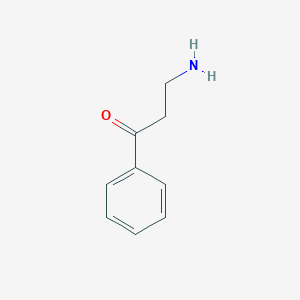

3-Amino-1-phenylpropan-1-one is an organic compound with the chemical formula C₉H₁₁NO. chemscene.com Systematically named under IUPAC conventions, it is also known by synonyms such as 3-aminopropiophenone and 1-phenyl-3-amino-1-propanone. chemscene.comchemspider.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| CAS Number | 2677-69-2 |

| IUPAC Name | 3-Amino-1-phenyl-1-propanone |

Data sourced from ChemScene and ChemSpider. chemscene.comchemspider.com

Structurally, the compound is classified as a β-amino ketone (beta-amino ketone). This classification arises from the relative positions of its two key functional groups: an amino group (-NH₂) and a ketone group (C=O). The amino group is located on the beta-carbon, which is the second carbon atom away from the carbonyl carbon of the ketone. fiveable.me This specific arrangement is crucial to its chemical reactivity and utility in synthesis. fiveable.me

Furthermore, this compound is a classic example of a Mannich base . Mannich bases are the characteristic end-products of the Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. byjus.comwisdomlib.org In the synthesis of this compound, the typical reactants are acetophenone (B1666503) (which provides the acidic proton), formaldehyde (B43269) (a non-enolizable aldehyde), and ammonia (B1221849) (as the amine source). byjus.comresearchgate.net

Academic Significance as a Core Synthetic Intermediate in Organic Chemistry

The academic and industrial significance of this compound lies in its role as a versatile synthetic intermediate, or "building block," in organic chemistry. google.com The β-amino ketone scaffold is a key pharmacophore found in a wide array of biologically active molecules and pharmaceuticals. royalsocietypublishing.orgresearchgate.net

The compound's bifunctional nature allows it to undergo various chemical transformations. For instance, the ketone group can be reduced to form the corresponding amino alcohol, 3-amino-1-phenylpropan-1-ol, another crucial intermediate for more complex targets. prepchem.comnih.gov This reduction is a key step in the synthesis of several important pharmaceutical products. google.com

Derivatives of the this compound scaffold are central to the synthesis of numerous drugs. google.com For example, the related compound 3-(methylamino)-1-phenylpropan-1-one (B3050580) is an intermediate in the preparation of fluoxetine. google.com The general structure is also a precursor for synthesizing optically active 3-amino-1-phenylpropanol derivatives, which are core intermediates for drugs like Tomoxetine and Nisoxetine. google.com The Mannich reaction, used to produce this scaffold, has been employed in the synthesis of the nonsteroidal anti-inflammatory drug tolmetin (B1215870) and various antibiotics. byjus.com

Historical Context and Evolution of Research on this Compound Scaffold

The history of this compound is intrinsically linked to the discovery and development of the Mannich reaction. This fundamental reaction was first reported in 1912 by the German chemist Carl Ulrich Franz Mannich. vedantu.comnumberanalytics.com His work established a reliable method for producing β-amino carbonyl compounds, which came to be known as Mannich bases. vedantu.comnumberanalytics.com

The Mannich reaction is considered a cornerstone of organic synthesis because it efficiently forms both a carbon-carbon and a carbon-nitrogen bond in a single step. numberanalytics.com This multicomponent reaction's discovery opened up a new field of chemical synthesis, providing access to a wide range of previously difficult-to-make nitrogen-containing compounds. researchgate.net

Initially, research focused on understanding the mechanism and scope of the reaction itself. Over the decades, the focus has evolved significantly. Researchers have leveraged the β-amino ketone scaffold as a key intermediate in the total synthesis of complex natural products and in the development of new pharmaceuticals. researchgate.netnumberanalytics.com The versatility and importance of Mannich bases have grown, with applications now extending to polymer chemistry, the synthesis of agrochemicals, and the development of catalysts. vedantu.com The continued study of acetophenone-derived Mannich bases, like this compound, highlights their enduring importance in medicinal chemistry and drug discovery. royalsocietypublishing.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZXQCCQZLSOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903138 | |

| Record name | NoName_3735 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2677-69-2 | |

| Record name | 1-Propanone, 3-amino-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002677692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 3 Amino 1 Phenylpropan 1 One and Its Derivatives

Mannich Reaction Pathways for β-Amino Ketone Synthesis

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. In the context of 3-Amino-1-phenylpropan-1-one synthesis, this typically involves the reaction of acetophenone (B1666503), formaldehyde (B43269), and an amine. wikipedia.orgprepchem.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone. wikipedia.org

Classical Three-Component Condensation Approaches

The traditional approach to synthesizing this compound and its derivatives is the one-pot, three-component Mannich reaction. This method brings together a ketone (e.g., acetophenone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. tandfonline.comwikipedia.org For instance, the synthesis of 3-(Methylamino)-1-phenylpropan-1-one (B3050580) hydrochloride is achieved by reacting acetophenone, formaldehyde, and methylamine (B109427) hydrochloride. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) at temperatures ranging from 40 to 60°C, with yields often falling between 60% and 75%. The use of mineral or organic acids as catalysts is common in these classical procedures to facilitate the reaction. tandfonline.com However, these traditional methods can sometimes be limited by harsh reaction conditions and lengthy reaction times. tandfonline.comroyalsocietypublishing.org

A study by researchers detailed a one-pot synthesis of β-amino ketones using acetophenones, aromatic aldehydes, and aromatic amines in ethanol, catalyzed by maleic acid. This approach offers good yields and milder reaction conditions. ceon.rs

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

| Acetophenone, Benzaldehyde, Aniline (B41778) | Maleic Acid (25 mol%) | Ethanol | Room Temperature | 3-(Phenylamino)-1,3-diphenylpropan-1-one | 85% |

| Acetophenone, 4-Chlorobenzaldehyde, Aniline | Maleic Acid (25 mol%) | Ethanol | Room Temperature | 3-(4-Chlorophenyl)-1-phenyl-3-(phenylamino)propan-1-one | 82% |

| Acetophenone, 4-Methoxybenzaldehyde, Aniline | Maleic Acid (25 mol%) | Ethanol | Room Temperature | 3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one | 88% |

This table presents data on the synthesis of β-amino ketone derivatives through a three-component Mannich reaction catalyzed by maleic acid. ceon.rs

Catalytic Systems in Mannich-Type Reactions

To enhance the efficiency, selectivity, and environmental friendliness of the Mannich reaction, various catalytic systems have been developed. These include Lewis acids, Brønsted acids, organocatalysts, and heterogeneous catalysts. royalsocietypublishing.orgresearchgate.netnih.govresearcher.life

Lewis acids are effective catalysts for the Mannich reaction by activating the aldehyde component towards nucleophilic attack. royalsocietypublishing.org A variety of Lewis acids have been employed, demonstrating broad applicability. For example, ZrOCl₂·8H₂O has been used to catalyze the direct Mannich-type reaction between ketones and imines under solvent-free conditions, affording β-amino ketones in good yields. organic-chemistry.org Similarly, NbCl₅ has been shown to be an effective catalyst for the one-pot, three-component synthesis of β-amino carbonyl compounds. ceon.rs Other notable Lewis acid catalysts include AlCl₃, BF₃·OEt₂, Zn(OTf)₂, and Me₃SiOTf. nih.gov

A study demonstrated the use of silica-supported aluminum chloride (Silica-AlCl₃) as a heterogeneous Lewis acid catalyst for the synthesis of β-amino carbonyl compounds, highlighting the potential for catalyst recycling. acgpubs.org

| Ketone | Aldehyde | Amine | Catalyst | Conditions | Yield |

| Acetophenone | Benzaldehyde | Aniline | ZrOCl₂·8H₂O | Solvent-free, 80°C | 92% |

| Cyclohexanone | 4-Chlorobenzaldehyde | p-Toluidine | ZrOCl₂·8H₂O | Solvent-free, 80°C | 89% |

| Acetophenone | Benzaldehyde | Aniline | NbCl₅ | CH₂Cl₂, rt | 85% |

This table showcases the effectiveness of Lewis acid catalysts in the synthesis of β-amino ketones. ceon.rsorganic-chemistry.org

Brønsted acids catalyze the Mannich reaction by protonating the carbonyl group of the aldehyde, thereby increasing its electrophilicity. nih.gov Chiral Brønsted acids, such as those derived from BINOL, have been successfully employed in enantioselective Mannich reactions, producing chiral β-amino ketones with high enantiomeric excess. rsc.orgcapes.gov.brresearchgate.net For instance, (S)-H₈-BINOL has been identified as an effective catalyst for the reaction between acetophenone-derived enamines and N-Boc imines. rsc.org The use of Brønsted-acidic ionic liquids has also gained traction due to their high efficiency and ease of separation. royalsocietypublishing.orgnih.gov

| Ketone Donor | Imine Acceptor | Catalyst | Solvent | Yield | Enantiomeric Excess (ee) |

| Acetophenone Enamine | N-Boc-benzaldimine | (S)-H₈-BINOL | Toluene | 85% | 90% |

| Acetophenone Enamine | N-Boc-4-chlorobenzaldimine | (S)-H₈-BINOL | Toluene | 82% | 88% |

This table illustrates the application of chiral Brønsted acid catalysis in asymmetric Mannich reactions. rsc.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the Mannich reaction is no exception. Proline and its derivatives are among the most widely used organocatalysts for this transformation. wikipedia.orgorganic-chemistry.org (S)-Proline, for example, catalyzes the Mannich reaction by forming a chiral enamine intermediate with the ketone, which then reacts stereoselectively with the imine. wikipedia.orgru.nl This approach often favors the formation of the syn-diastereomer. wikipedia.org Prolinethiourea derivatives have also been developed as bifunctional catalysts, providing excellent yields and enantioselectivities in the synthesis of chiral β-amino ketones. beilstein-journals.org Furthermore, simple amino acids like (S)-serine have been shown to mediate the asymmetric Mannich reaction with high enantioselectivities. ru.nl

| Ketone | Aldehyde | Amine | Catalyst | Solvent | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Acetone | p-Nitrobenzaldehyde | p-Anisidine | L-Proline | DMF | 50% | - | 94% |

| Cyclohexanone | Benzaldehyde | Aniline | Prolinethiourea | Toluene | 95% | 95:5 (syn:anti) | 98% |

| Acetophenone | Benzaldehyde | p-Toluenesulfonamide | Cinchona Thiourea | Toluene | 98% | >99:1 (syn:anti) | 96% |

This table highlights the utility of various organocatalysts in asymmetric Mannich reactions. nih.govru.nlbeilstein-journals.org

The use of heterogeneous and supported catalysts in the Mannich reaction offers significant advantages, including simplified product purification, catalyst recovery, and recycling. researcher.lifeacgpubs.org Examples include polystyrene-supported ferric chloride and silica-supported aluminum chloride, which have demonstrated effectiveness in catalyzing the three-component synthesis of β-amino ketones. acgpubs.org Montmorillonite (B579905) K10, a type of clay, has also been utilized as a green and reusable heterogeneous catalyst for this reaction under solvent-free conditions. researcher.life Furthermore, silica (B1680970) nanoparticles (SNPs) have been employed as an efficient catalyst under microwave irradiation, promoting a green and rapid synthesis of β-amino ketones. rasayanjournal.co.in

| Ketone | Aldehyde | Amine | Catalyst | Conditions | Yield |

| Acetophenone | Benzaldehyde | Aniline | Fe³⁺-Montmorillonite K10 | Solvent-free, 4 hr | 92% |

| 4-Methylacetophenone | 4-Chlorobenzaldehyde | 4-Chloroaniline | Fe³⁺-Montmorillonite K10 | Solvent-free, 4 hr | 88% |

| Acetophenone | Benzaldehyde | Aniline | Amberlyst-15 | Solvent-free, rt | 90% |

| Acetophenone | 4-Chlorobenzaldehyde | Aniline | Silica Nanoparticles (SNPs) | Microwave, 80°C, 5 min | 94% |

This table provides examples of the application of heterogeneous and supported catalysts in the Mannich reaction. researcher.lifeacgpubs.orgrasayanjournal.co.in

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as promising green catalysts and solvents for the Mannich reaction, a key method for synthesizing β-amino carbonyl compounds. cmu.ac.thderpharmachemica.com Their low vapor pressure, reusability, and tunable nature make them attractive alternatives to traditional volatile organic solvents and corrosive acid catalysts. cmu.ac.thacademicjournals.org

A one-pot, three-component Mannich-type reaction of aromatic aldehydes, ketones, and amines can be effectively catalyzed by task-specific ionic liquids. For instance, 4-(3-sulfopropyl) morpholinium hydrogen sulfate (B86663) has been used to produce various β-amino carbonyl compounds in good yields at room temperature. cmu.ac.th This method allows for simple product separation and catalyst recycling for multiple cycles without a significant loss in activity. cmu.ac.th Similarly, 1-propylimidazolium trifluoroacetoacetate has been reported to catalyze the Mannich reaction of aldehydes, acetophenone, and aniline in ethanol, yielding β-aminocarbonyl compounds in moderate to good yields. derpharmachemica.com The catalyst's efficiency in terms of reusability has also been demonstrated. derpharmachemica.com Another novel ionic liquid, synthesized from tetra-butyl ammonium (B1175870) chloride and 2-acrylamido-2-methylpropanesulfonate, has been shown to catalyze Mannich reactions under solvent-free conditions, affording excellent yields in a shorter time compared to conventional methods. academicjournals.org

The use of a choline-based acidic ionic liquid, which acts as a Lewis-Brønsted dual acid catalyst, has also been explored. ias.ac.in This water-tolerant catalyst facilitates the three-component Mannich reaction at room temperature, providing β-amino carbonyl compounds in reasonable to good yields (63-98%). A key advantage is its biodegradability and the ability to be recycled and reused multiple times. ias.ac.in Brønsted acidic ionic liquids have also been shown to smoothly catalyze the Mannich reaction to afford β-amino carbonyl compounds in excellent yields and with reduced reaction times. researchgate.net

| Ionic Liquid Catalyst | Reaction Conditions | Key Advantages | Reported Yields |

|---|---|---|---|

| 4-(3-sulfopropyl) morpholinium hydrogen sulfate | Room temperature | Simple product separation, catalyst reusability | Good |

| 1-propylimidazolium trifluoroacetoacetate | Ethanol | Catalyst reusability | Moderate to good |

| Tetra-butyl ammonium chloride and 2-acrylamido-2-methylpropanesulfonate based IL | Solvent-free | Excellent yields, shorter reaction times | Not specified |

| Choline-based acidic ionic liquid | Room temperature, aqueous ethanol | Water-tolerant, biodegradable, catalyst reusability | 63-98% |

| Brønsted acidic ionic liquids | Room temperature | Excellent yields, shorter reaction times, catalyst reusability | Excellent |

Rare Earth Metal Catalysis (e.g., Yb(OTf)₃)

Rare earth metals, particularly their triflate salts like ytterbium triflate (Yb(OTf)₃), have been recognized as effective Lewis acid catalysts in various organic transformations, including the Mannich reaction. These catalysts are known for their strong Lewis acidity, water tolerance, and recyclability.

In the context of synthesizing β-amino ketones, Yb(OTf)₃ has been utilized in catalytic asymmetric nitro-Mannich (aza-Henry) reactions. mdpi.comnih.gov A heterobimetallic catalyst system composed of Yb/K, assembled with an amide-based ligand, has been shown to promote the asymmetric nitro-Mannich reaction to produce enantioenriched anti-β-nitroamines with up to 86% enantiomeric excess (ee). mdpi.comnih.gov The resulting nitroamines can be readily reduced to valuable optically active 1,2-diamines. mdpi.comnih.gov

Furthermore, research into heterobimetallic catalysis has expanded to include transition metal/rare earth metal combinations. For instance, a Cu/Sm/Schiff base complex has been developed for syn-selective catalytic asymmetric nitro-Mannich reactions. acs.org This demonstrates the potential of combining different metals to achieve new catalytic activities and selectivities. The use of rare earth metal complexes as chiral Lewis acid catalysts has been demonstrated in various reactions, highlighting their versatility. nih.gov

Stereoselective Synthesis through Direct Mannich Reactions

The direct Mannich reaction, which involves the direct use of unmodified ketones, is a highly atom-economical approach for the synthesis of β-amino carbonyl compounds. nih.govnih.gov Achieving high stereoselectivity in these reactions is a significant area of research.

One notable advancement is the use of bifunctional organocatalysts, such as quinidine (B1679956) thiourea, to catalyze the three-component direct Mannich reaction between aromatic aldehydes, p-toluenesulfonamide, and unfunctionalized ketones. nih.govresearchgate.net This method proceeds via an enolate mechanism and provides N-tosylated β-aminoketones in high yields with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities (up to >99% ee). nih.govresearchgate.net

The development of direct asymmetric Mannich reactions has also focused on the construction of challenging quaternary carbon stereocenters. nih.gov A Zn-ProPhenol catalyzed Mannich reaction using α-branched ketones as nucleophiles has been reported to provide an efficient and highly enantio- and diastereoselective route to chiral β-amino ketones featuring an all-carbon quaternary stereocenter. nih.govthieme-connect.com This reaction tolerates a wide range of functional groups and can be performed on a gram scale with low catalyst loading. nih.govthieme-connect.com

Furthermore, direct asymmetric three-component Mannich reactions involving simple ketones like cyclohexanone, acetone, and acetophenone have been achieved using a silver tartaric acid-derived phosphate (B84403) catalyst. acs.org This strategy, directed by a chiral counteranion, yields optically active β-amino-ketone derivatives in high yields (up to 96%) and with good-to-high enantioselectivities (up to 97%). acs.org

Alternative Synthetic Routes to this compound Analogs

Lewis Acid-Promoted β-Substitution Reactions of β,γ-Unsaturated Ketones

An alternative approach to β-amino ketones involves the Lewis acid-promoted β-substitution of β,γ-unsaturated ketones. This method relies on the in situ isomerization of the β,γ-unsaturated ketone to its more reactive α,β-unsaturated isomer, which then undergoes a 1,4-addition reaction. thieme-connect.comresearchgate.net

For example, the reaction of a β,γ-unsaturated ketone with Ts-NH₂ in the presence of aluminum chloride (AlCl₃) in dichloromethane (B109758) at room temperature yields the corresponding β-amino ketone as the major product. thieme-connect.com The proposed mechanism involves the AlCl₃-promoted isomerization of the starting material to an α,β-unsaturated ketone, followed by the conjugate addition of the nitrogen nucleophile. thieme-connect.comresearchgate.net This method provides a valuable route to β-amino ketones from readily available starting materials.

| Lewis Acid | Nucleophile | Solvent | Product |

|---|---|---|---|

| AlCl₃ | Ts-NH₂ | CH₂Cl₂ | β-amino ketone |

| BF₃·OEt₂ | CH₃OH | CH₃OH | β-methoxy ketone |

Conversion from Phthalimidic Derivatives

Another synthetic route to this compound involves the conversion from a phthalimidic precursor. Specifically, 2-(3-oxo-3-phenylpropyl)isoindoline-1,3-dione can be converted to the desired product. rsc.org This is achieved by treating the phthalimidic derivative with ethylenediamine (B42938) in methanol. rsc.org The phthalimide (B116566) group serves as a protecting group for the amine, which is then deprotected in the final step to yield the free amino ketone. This method is part of a broader strategy where phthalimide derivatives are used as precursors for amines in various synthetic applications. researchgate.net

Multi-component Reactions Beyond Classical Mannich Conditions

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in modern organic synthesis, allowing for the construction of complex molecules from three or more reactants in a single, one-pot operation. sciengine.comfrontiersin.org These reactions are powerful alternatives to traditional, often stepwise, synthetic methods like the classical Mannich reaction for preparing β-amino ketones and their derivatives. sciengine.comnih.gov The elegance of MCRs lies in their ability to generate significant molecular diversity and complexity in a convergent manner, often minimizing waste and simplifying purification processes. frontiersin.orgceon.rs Beyond the typical Mannich pathway, several other MCRs, particularly those involving aza-Michael additions and isocyanide-based transformations, provide versatile routes to the this compound scaffold.

Aza-Michael Addition

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone for the synthesis of β-amino ketones. This reaction directly forms the crucial carbon-nitrogen bond at the β-position relative to the carbonyl group. The reaction can be effectively catalyzed by both acids and bases. researchgate.net

Recent advancements have focused on developing more environmentally benign protocols. For instance, the use of aqueous sodium carbonate solution has been shown to be an effective promoter for aza-Michael additions, offering a facile, economical, and green method for synthesizing β-amino carbonyl compounds. researchgate.net These reactions often proceed with high selectivity for mono-alkylation and can be carried out in polar solvents like water, which can accelerate the reaction rate compared to organic solvents. researchgate.net The synthesis of β-amino ketone derivatives has been successfully achieved by reacting anilines with α,β-unsaturated ketones under various catalytic conditions, including the use of alkali salts. sioc-journal.cn

| Amine | α,β-Unsaturated Ketone | Catalyst/Promoter | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Aromatic/Aliphatic Amines | Generic Enones | Aqueous Na₂CO₃ | Water | Provides a facile, practicable, and environmentally benign method with complete mono-alkylation selectivity. | researchgate.net |

| 1,2,4-Triazole | α,β-Unsaturated Ketones | Alkali Salt | Not Specified | Demonstrates the utility of heterocyclic amines in aza-Michael additions. | sioc-journal.cn |

| 4-methylbenzenesulfonamide | (E)-3-(2-(2-oxopropyl)phenyl)-1-phenylprop-2-en-1-one | Cinchonamine Squaramide | Not Specified | An example of an asymmetric aza-Michael reaction to produce chiral derivatives. | buchler-gmbh.com |

Isocyanide-Based Multi-component Reactions (I-MCRs)

Isocyanide-based multi-component reactions (I-MCRs) are exceptionally powerful for creating peptidomimetics and other structurally diverse molecules. beilstein-journals.orgrsc.org The two most prominent examples are the Ugi and Passerini reactions.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org First reported by Ivar Karl Ugi in 1959, this reaction is known for its high atom economy and the ability to generate complex products in a single step. rsc.orgwikipedia.org The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium intermediate. nih.gov This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final α-aminoacyl amide product. nih.gov

While the direct product is not a simple β-amino ketone, the Ugi reaction can be strategically employed to synthesize highly functionalized derivatives where the β-amino ketone structural motif is embedded within a larger, peptide-like scaffold. The reaction is typically very fast and exothermic, with polar aprotic solvents like DMF, methanol, or ethanol being suitable media. wikipedia.org

Passerini Three-Component Reaction

The Passerini reaction, discovered in 1921, predates the Ugi reaction and is considered the first I-MCR. beilstein-journals.orgrsc.org It involves the reaction of a carbonyl compound (ketone or aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxycarboxamide. beilstein-journals.org It is mechanistically related to the Ugi reaction but proceeds in the absence of an amine component. wikipedia.org Although it does not directly yield amino derivatives, its utility in combinatorial chemistry is significant, and it can be used to synthesize precursors that are later converted to more complex molecules, including those related to amino acid derivatives. beilstein-journals.org

| Reaction | Carbonyl Component | Amine Component | Carboxylic Acid | Isocyanide | Product Type | Reference |

|---|---|---|---|---|---|---|

| Ugi (U-4CR) | Ketone or Aldehyde | Primary Amine | Carboxylic Acid | Isocyanide | α-Aminoacyl Amide | wikipedia.orgnih.gov |

| Passerini (P-3CR) | Ketone or Aldehyde | N/A | Carboxylic Acid | Isocyanide | α-Acyloxycarboxamide | beilstein-journals.orgrsc.org |

The versatility of MCRs allows chemists to construct libraries of complex molecules, such as β-amino ketone derivatives, with high efficiency. wikipedia.org These modern synthetic strategies offer significant advantages over classical methods, providing rapid access to novel compounds with diverse functionalities.

Chemical Reactivity and Transformation Pathways of 3 Amino 1 Phenylpropan 1 One

Enzyme-Mediated β-Elimination Reactions

β-Amino ketones can undergo enzyme-mediated β-elimination reactions, a process that is significant in various biological pathways. This transformation typically proceeds through the formation of a highly reactive intermediate, which can then interact with biological nucleophiles.

Formation of Reactive Vinyl Ketone Intermediates

The initial step in the β-elimination of 3-Amino-1-phenylpropan-1-one is the removal of the amino group, leading to the formation of an α,β-unsaturated ketone, specifically phenyl vinyl ketone. This reaction is an example of a retro-Michael reaction. While specific enzymatic studies on this compound are not extensively documented, the chemical transformation of its derivatives is well-established. For instance, 3-dimethylamino-1-phenylpropan-1-one hydrochloride, a closely related Mannich base, can be converted into the corresponding aryl vinyl ketone nih.gov. Vinyl ketones are known to be excellent Michael acceptors and are utilized in various synthetic applications due to their high reactivity nih.gov. The formation of this conjugated system is driven by the stability of the resulting double bond conjugated with the carbonyl group and the phenyl ring.

Covalent Adduct Formation with Active Site Cysteine Residues

Once formed, the reactive phenyl vinyl ketone intermediate is a potent electrophile susceptible to nucleophilic attack. Within a biological context, the thiol group of cysteine residues in enzyme active sites is a powerful nucleophile. This thiol group can attack the β-carbon of the vinyl ketone in a Michael-type addition reaction. This process results in the formation of a stable, covalent thioether bond between the compound and the cysteine residue of the protein researchgate.net. Such covalent modification can lead to the irreversible inhibition of the enzyme's activity. The propensity of cysteine's thiol group to react with electrophiles like α,β-unsaturated carbonyls is a fundamental principle exploited in the design of covalent inhibitors for various enzymes.

Reductive Transformations to Amino Alcohols

The ketone functional group in this compound can be readily reduced to form the corresponding secondary alcohol, 3-Amino-1-phenylpropan-1-ol. This transformation is a common and synthetically useful reaction, often employed in the synthesis of pharmaceuticals and other biologically active molecules.

A variety of reducing agents and catalytic systems can accomplish this reduction. For example, the reduction of 3-methylamino-1-propiophenone hydrochloride, a derivative of the title compound, can be achieved using potassium borohydride or, more efficiently, through catalytic hydrogenation with a Raney nickel catalyst google.com. The use of Raney nickel has been shown to improve yields and reduce byproducts compared to borohydride reduction google.com.

Furthermore, asymmetric reduction methods have been developed to produce specific stereoisomers of the resulting amino alcohol, which is often crucial for pharmacological activity.

Table 1: Catalytic Systems for the Reduction of this compound Derivatives This is an interactive table based on the text. The specific conditions can vary based on the exact substrate and desired outcome.

| Catalyst/Reagent | Product | Key Features |

|---|---|---|

| Raney Nickel | 3-Amino-1-phenylpropanol | High yield, environmentally friendlier than borohydrides google.com. |

| Potassium Borohydride | 3-Amino-1-phenylpropanol | Common laboratory reagent, effective for ketone reduction google.com. |

Stability Studies of the β-Amino Ketone Linkage under Varied Chemical Conditions

The stability of the β-amino ketone linkage is a critical factor in its persistence and reactivity under different environmental conditions. The primary pathways for the degradation of these compounds are hydrolysis and the retro-Mannich reaction, which is essentially the reverse of their synthesis. The rates of these reactions are highly dependent on factors such as pH and temperature.

Metal Chelating Properties of β-Amino Ketone Structures

β-Amino ketone derivatives are effective ligands for the formation of metal complexes. The presence of both a carbonyl oxygen and an amino nitrogen in a 1,4-positional relationship allows for the formation of stable six-membered chelate rings with various transition metal ions.

These compounds can act as bidentate ligands, coordinating with metal ions through the lone pair of electrons on the carbonyl oxygen and the amino nitrogen. This chelation enhances the stability of the resulting metal complex. Studies on β-amino carbonyl compounds have demonstrated their ability to form square planar complexes with divalent transition metals such as Cobalt (II), Nickel (II), and Manganese (II) libretexts.org. The coordination properties depend on the nature of the ligand and the metal ion, and these complexes themselves can have applications as catalysts in organic synthesis libretexts.org. The formation of these stable complexes underscores the significant metal-binding potential of the β-amino ketone scaffold.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenyl vinyl ketone |

| Cysteine |

| 3-Amino-1-phenylpropan-1-ol |

| 3-dimethylamino-1-phenylpropan-1-one hydrochloride |

| 3-methylamino-1-propiophenone hydrochloride |

| Acetophenone (B1666503) |

| Formaldehyde (B43269) |

| Cobalt (II) |

| Nickel (II) |

| Manganese (II) |

Role As a Precursor and Building Block in Advanced Organic Synthesis

Synthesis of Complex Organic Molecular Architectures

The inherent reactivity of the ketone and amino functionalities in 3-Amino-1-phenylpropan-1-one makes it a valuable starting material for constructing intricate organic molecules. Chemists can selectively modify these groups to introduce new stereocenters, ring systems, and functional groups, thereby accessing diverse chemical space.

Elaboration into Natural Product Analogs

While direct synthesis of complex natural products from this compound is not extensively documented, its structural motif is present in various natural product analogs. The core structure serves as a template that can be chemically modified to mimic the essential pharmacophoric features of natural products. This approach allows for the generation of simplified analogs that retain biological activity while being more synthetically accessible. For instance, derivatives of this compound have been utilized in the synthesis of molecules designed to interact with biological targets in a manner similar to natural ligands. nih.govsemanticscholar.orgmdpi.com

Construction of Pharmaceutical Scaffolds (General)

The this compound framework is a privileged scaffold in medicinal chemistry, forming the basis for numerous classes of therapeutic agents. nih.govsemanticscholar.orgmdpi.com Its derivatives have been explored for a variety of pharmacological activities. For example, optically active 3-amino-1-phenylpropanol derivatives, obtained through the asymmetric reduction of this compound compounds, are crucial intermediates in the synthesis of several pharmaceutical products. google.com These derivatives are building blocks for drugs such as (R)-atomoxetine, (R)-nisoxetine, and (R)-fluoxetine. google.com The synthesis often involves an asymmetric reduction reaction in the presence of a spiroborate ester catalyst and a hydrogen donor to achieve high yield and optical purity. google.com

Furthermore, this core structure has been incorporated into the design of inhibitors for various enzymes, including 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), by forming isomeric tetrazoles from the corresponding amide derivatives. nih.gov

Building Blocks for β-Lactams, β-Amino Acids, and β-Amino Alcohols

The this compound structure is a precursor for the synthesis of valuable building blocks like β-lactams, β-amino acids, and β-amino alcohols. The presence of the amino and keto groups in a 1,3-relationship is ideal for cyclization reactions to form four-membered β-lactam rings, which are the core structures of penicillin and cephalosporin (B10832234) antibiotics. thieme-connect.dethieme-connect.de

Moreover, oxidation or reduction of the ketone functionality, coupled with modifications of the amino group, can lead to the formation of β-amino acids and β-amino alcohols, respectively. These are important chiral synthons used in the synthesis of peptidomimetics, natural products, and other biologically active molecules. The gold-catalyzed regioselective hydration of phthalimido-protected propargylamines provides an entry to β-amino ketones like this compound. rsc.org

Strategic Design and Synthesis of Enzyme Inhibitors

The chemical scaffold of this compound has proven to be a valuable starting point for the rational design of enzyme inhibitors. By modifying the substituents on the phenyl ring and the amino group, researchers can fine-tune the molecule's affinity and selectivity for specific enzyme active sites.

Aldehyde Dehydrogenase (ALDH) Inhibitors

A significant application of the this compound core is in the development of inhibitors for aldehyde dehydrogenases (ALDHs). nih.govnih.gov ALDHs are a superfamily of enzymes responsible for metabolizing aldehydes, and their inhibition has therapeutic potential in various diseases. nih.gov

A class of ALDH inhibitors, termed "Aldis" (Aldehyde Dehydrogenase Inhibitors), has been developed based on the this compound core structure. nih.govnih.gov These compounds act as irreversible inhibitors through an enzyme-mediated β-elimination reaction. nih.gov This reaction generates a reactive vinyl ketone intermediate within the enzyme's active site, which then covalently modifies a critical cysteine residue (Cys-302 in ALDH2), leading to the inactivation of the enzyme. nih.govresearchgate.net

Initial high-throughput screening identified several structurally related inhibitors with this core, designated as Aldi-1, -2, -3, and -4. nih.gov These first-generation Aldis demonstrated broad inhibitory activity against different ALDH isozymes. nih.gov

| Inhibitor | Chemical Name | IC50 for ALDH2 (μM) |

|---|---|---|

| Aldi-1 | 3-(1-azepanyl)-1-phenyl-1-propanone hydrochloride | 5–9 |

| Aldi-2 | 3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride | 5–9 |

| Aldi-3 | 3-(dimethylamino)-1-(4-ethylphenyl)-1-propanone hydrochloride | 5–9 |

| Aldi-4 | 1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride | 5–9 |

The discovery of these inhibitors has provided valuable chemical probes to study the function of ALDH enzymes and serves as a foundation for the development of new therapeutics where ALDH activity is implicated in disease. nih.gov

Mechanism of ALDH Inactivation through Covalent Modification

A significant class of ALDH inhibitors, characterized by a this compound core, operates through a mechanism of covalent inactivation. nih.govnih.gov Kinetic studies, mass spectrometry, and crystallographic analyses have shown that these inhibitors undergo an enzyme-mediated β-elimination reaction within the active site. nih.govresearchgate.net This reaction generates a highly reactive vinyl ketone intermediate. nih.govnih.gov

The generated electrophilic vinyl ketone then acts as a Michael acceptor, leading to the covalent modification of a highly reactive cysteine residue (e.g., Cys-302 in ALDH1A1 and ALDH2) present in the enzyme's active site. nih.govnih.gov This irreversible covalent adduction effectively abolishes the enzyme's catalytic activity. nih.gov Because this mechanism involves the enzyme's own catalytic machinery to create the inactivating species, these compounds are classified as suicide inhibitors. nih.gov The time-dependent nature of the inhibition is a key characteristic of this covalent mechanism. researchgate.net

Proposed Mechanism of ALDH Inhibition by Aldi-1

Source: Adapted from Khanna et al., 2011. researchgate.net

Step 1:Step 2:Step 3:Step 4:Approaches for Designing Isoenzyme-Specific ALDH Inhibitors

While the first-generation inhibitors based on the this compound structure are effective, they generally lack selectivity among the various ALDH isoforms. nih.gov The development of isoenzyme-specific ALDH inhibitors is a critical goal for targeted therapeutic applications and as precision tools for research. nih.govgoogle.com

Achieving isoform specificity requires exploiting the subtle structural and electrostatic differences within the active sites and substrate-binding tunnels of the different ALDH family members. google.com Key strategies include:

Structure-Based Drug Design: Utilizing high-resolution crystal structures of different ALDH isoforms allows for the rational design of inhibitors that fit uniquely into the target isoform's active site. Computational and virtual screening can identify compounds that interact with non-conserved amino acid residues that differ between isoforms. google.com

Targeting Allosteric Sites: Designing inhibitors that bind to allosteric sites outside the highly conserved catalytic domain can provide a pathway to achieving selectivity.

Exploiting Substrate Access Tunnels: The tunnels leading to the active site can vary in size, shape, and charge among isoforms. Modifying the inhibitor's structure to match the specific topology of a target isoform's access tunnel can enhance selectivity.

Fragment-Based Screening: This approach involves identifying small molecular fragments that bind to specific pockets within the target enzyme and then growing or linking these fragments to create a potent and selective inhibitor.

Recent efforts have led to the discovery of selective inhibitors for isoforms like ALDH1A1, ALDH1A3, and ALDH1B1 by employing these advanced design principles, often moving beyond the initial this compound scaffold to more complex heterocyclic systems. google.comnih.gov

Table 1: Inhibition Constants of Aldi Compounds for Human ALDH Isoenzymes

| Inhibitor | ALDH1A1 IC₅₀ (µM) | ALDH2 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) |

| Aldi-1 | 2.5 - 7.0 | 5.0 - 9.0 | 1.7 - 12.0 |

| Aldi-2 | 2.5 - 7.0 | 5.0 - 9.0 | 1.7 - 12.0 |

| Aldi-3 | 2.5 - 7.0 | 5.0 - 9.0 | 1.7 - 12.0 |

| Aldi-4 | 2.5 - 7.0 | 5.0 - 9.0 | 1.7 - 12.0 |

| Source: Data compiled from Chen et al., 2011. nih.govresearchgate.net |

Trypanothione Reductase (TR) Inhibitors

The enzyme Trypanothione Reductase (TR) is essential for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, which cause widespread diseases. nih.govcnr.it As this enzyme is absent in humans, it represents a prime target for the development of anti-parasitic drugs. nih.govresearchgate.net

Synthesis of 3-Amino-1-arylpropan-1-one Derivatives for Anti-parasitic Research

Researchers have designed and synthesized a series of novel 3-amino-1-arylpropan-1-one derivatives as potential inhibitors of TR from Leishmania infantum (LiTR). nih.govnih.gov The synthesis typically involves a Mannich-type reaction where a substituted acetophenone (B1666503) is reacted with formaldehyde (B43269) and a secondary amine. mdpi.com

In a targeted effort, new derivatives were synthesized based on a previously identified lead compound, 2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate. nih.gov The synthetic strategy focused on modifying the 4-position of the acetophenone moiety to explore the structure-activity relationship and optimize inhibitory potency. nih.govresearchgate.net These modifications included replacing the nitro group with other substituents to create a library of related compounds for biological evaluation. nih.gov

Investigation of Interactions with the NADPH Binding Site of Leishmania infantum TR (LiTR)

The inhibitory mechanism of these 3-amino-1-arylpropan-1-one derivatives involves a unique interaction with the TR enzyme. nih.gov The original lead compound was found to bind to a previously unknown, druggable pocket located at the entrance of the NADPH binding cavity. nih.govnih.govresearchgate.net This binding site is not present in the homologous human enzyme, glutathione (B108866) reductase (hGR), providing a basis for selective inhibition. nih.gov

Molecular docking simulations and X-ray crystallography have been used to investigate these interactions. nih.govcnr.it For example, a derivative bearing a 4-chlorophenyl group was found to interact with key amino acid residues Tyr221, Arg228, and Gly195 at the entrance of the NADPH cavity, thereby impeding NADPH's access to its binding site. mdpi.com This mode of inhibition, competing with the essential cofactor NADPH, is a promising strategy for developing new anti-leishmanial agents. mdpi.com

Structure-Activity Relationship (SAR) Studies in TR Inhibitor Design

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of these inhibitors. nih.gov By synthesizing and testing a range of 3-amino-1-arylpropan-1-one derivatives, researchers have begun to delineate the structural features required for effective TR inhibition. nih.gov

Initial studies involved substitutions at the 4-position of the phenyl ring attached to the carbonyl group. nih.gov The in vitro screening of these compounds revealed that all the newly synthesized derivatives were active against LiTR. nih.govsciprofiles.com Notably, derivatives that incorporated an additional aromatic ring, such as a biphenyl (B1667301) group, were found to be among the most potent inhibitors. nih.govnih.gov This suggests that extending the molecule to form additional interactions within the binding pocket is a favorable strategy for enhancing enzymatic inhibition. nih.gov Further SAR studies are needed to refine these leads and improve their activity profile. nih.gov

Table 2: Inhibition of LiTR by Selected 3-Amino-1-arylpropan-1-one Derivatives

| Compound | Structure (Modification on the 1-phenyl ring) | LiTR Residual Activity (%) at 100 µM |

| 2a | 4'-methoxy-[1,1'-biphenyl]-4-yl | 31.8 ± 3.2 |

| 2b | 4'-chloro-[1,1'-biphenyl]-4-yl | 32.5 ± 2.5 |

| 2c | 4-phenoxyphenyl | 50.1 ± 1.8 |

| 2d | 4-(4-chlorophenoxy)phenyl | 68.3 ± 4.1 |

| 3a | 4-aminophenyl | 57.2 ± 3.4 |

| 3b | 4-bromophenyl | 72.8 ± 2.5 |

| Source: Adapted from Madia et al., 2023. nih.gov |

Preparation of N-Mannich Base Derivatives for Targeted Research

The this compound core structure is a classic example of a Mannich base. The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. nih.gov The reaction typically combines an aldehyde (often formaldehyde), a primary or secondary amine, and a ketone (like acetophenone). rsc.org

The preparation of N-Mannich base derivatives of this compound and related ketones is a versatile strategy for generating libraries of compounds for targeted research. nih.govresearchgate.net These reactions can be catalyzed by acids, bases, or, more recently, by environmentally benign catalysts like ionic liquids. nih.gov The resulting β-aminoketones are valuable intermediates for synthesizing a wide range of biologically active molecules, including amino alcohols and various heterocyclic compounds. nih.gov The lipophilic nature of many Mannich bases allows them to cross biological membranes, making them suitable candidates for drug discovery programs targeting various biological processes, including urease inhibition and antioxidant activity. researchgate.netresearchgate.net

Synthesis of Novel Chiral Benzimidazole (B57391) Mannich Bases

This compound serves as a crucial precursor in the synthesis of novel chiral benzimidazole Mannich bases. These compounds are of significant interest due to their potential as chiral organocatalysts and their inherent biological activities. niscpr.res.in The synthesis often involves a multi-step process where the aminoketone is first transformed into a key intermediate, which then undergoes cyclization and subsequent reactions to yield the target benzimidazole derivatives.

In a typical synthetic route, a related precursor, 3-amino-1-phenylpropan-1-ol, is utilized. nih.gov This alcohol can be derived from the reduction of this compound. The synthesis of chiral benzimidazole derivatives often involves the reaction of a substituted benzimidazole with an appropriate aldehyde and an amine component, which can be derived from this compound, in a Mannich-type reaction. nih.gov The resulting Mannich bases can possess significant biological activities. eijppr.com

For instance, the reaction of 2-(4-aminophenyl)-benzimidazole with various aromatic aldehydes produces Schiff bases, which can then undergo Mannich reactions with formaldehyde and secondary amines to yield a series of Mannich base derivatives. eijppr.com While this example doesn't directly start from this compound, it illustrates the general principle of constructing Mannich bases from a benzimidazole core, a process where derivatives of this compound could be employed.

A more direct application involves the development of an efficient protocol to obtain new chiral heterocyclic bases such as pyrrolo-benzimidazoles and thiazolo-benzimidazoles. niscpr.res.in These fused heterocycles are characterized by the presence of a chiral center and are synthesized from intermediates derived from compounds structurally related to this compound. niscpr.res.in

Table 1: Examples of Synthesized Chiral Benzimidazole Derivatives

| Compound | Name | Yield (%) | Melting Point (°C) |

| 3a | 3-(4-Methoxyphenyl)-2,3-dihydro niscpr.res.insmolecule.comthiazolo[3,2-a]benzimidazole | 73 | 163 |

| 5a | 3-(1H-Benzimidazol-2-yl)-1-phenylpropan-1-ol | 82 | 137 |

| 5b | 3-(1H-Benzimidazol-2-yl)-1-(4-methoxyphenyl)propan-1-ol | 77 | 140 |

Data sourced from a study on the synthesis of novel chiral heterocyclic bases. niscpr.res.in

Chemical Modification of Anticonvulsant Drug Scaffolds

The core structure of this compound is a valuable pharmacophore that can be chemically modified to develop novel anticonvulsant agents. Many existing antiepileptic drugs (AEDs) contain an aryl ring and an amide group, and the fixed relationship between these moieties is crucial for their activity. nih.gov The propan-1-one backbone of this compound provides a flexible scaffold for introducing various substituents to modulate the anticonvulsant properties.

Research in this area focuses on synthesizing derivatives that can interact with key targets in the central nervous system, such as voltage-gated sodium channels, or modulate neurotransmitter systems like GABA and glutamate. epilepsysociety.org.ukmedscape.com The goal is to develop compounds with improved efficacy and reduced side effects compared to existing AEDs. nih.gov

The modification of scaffolds related to this compound has led to the identification of potent anticonvulsant candidates. For example, studies on N'-benzyl 2-amino-3-methylbutanamide (B3250160) analogues have aimed to define the structural requirements for maximal anticonvulsant activity. researchgate.net These studies explore how modifications at different positions of the molecule affect its biological activity, providing valuable structure-activity relationship (SAR) data. researchgate.net The development of new AEDs may also focus on agents with disease-modifying properties, capable of preventing or reversing the progression of epilepsy. nih.gov

Exploration as Pharmacophores and Bioactive Lead Compounds in Synthetic Medicinal Chemistry Research

The inherent structural features of this compound make it an attractive pharmacophore for the design of new bioactive compounds. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The phenyl ring, the amino group, and the carbonyl function of this compound can all participate in interactions with biological targets.

This compound and its derivatives have been investigated for a range of potential therapeutic applications. For instance, derivatives of β-amino ketones are known to exhibit anti-inflammatory, antibacterial, antiviral, and anticancer activities. mdpi.com The synthesis of functionalized amino acid derivatives, which share structural similarities with this compound, has yielded compounds with promising cytotoxicity against human cancer cell lines. tandfonline.com

Furthermore, the core structure of this compound has been utilized as a building block for creating libraries of compounds for high-throughput screening. The Mannich reaction, a three-component condensation, is a powerful tool for generating structural diversity from simple precursors like this compound, an aldehyde, and an amine. mdpi.com This approach facilitates the discovery of new hit and lead compounds for various diseases.

In the context of drug discovery, pharmacophore modeling can be used to design new molecules based on the essential structural requirements for a specific biological activity. acs.org For example, a validated pharmacophore model for non-nucleoside reverse transcriptase inhibitors included hydrophobic groups and a hydrogen-bond acceptor, features that can be incorporated into derivatives of this compound. mdpi.com The exploration of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols as monoamine reuptake inhibitors has led to the discovery of potent norepinephrine (B1679862) reuptake inhibitors with selectivity over the serotonin (B10506) transporter. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering a detailed view of the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural confirmation of 3-Amino-1-phenylpropan-1-one.

In a typical ¹H NMR spectrum of this compound hydrochloride in a solvent like deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl group appear as a multiplet in the downfield region. The protons of the propyl chain exhibit distinct signals: the two protons on the carbon adjacent to the carbonyl group (α-protons) and the two protons on the carbon adjacent to the amino group (β-protons) typically appear as triplets due to coupling with their neighbors. The six protons of the dimethylamino group, in the case of the N,N-dimethyl derivative, would present as a singlet. ptfarm.pl

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon resonates at a characteristic downfield chemical shift. The carbons of the phenyl ring show distinct signals, and the two methylene (B1212753) carbons of the propyl chain are also clearly resolved. For instance, in 3-(Dimethylamino)-1-phenylpropan-1-one, the methylene carbon alpha to the carbonyl group appears around 36.71 ppm, while the methylene carbon adjacent to the nitrogen is observed at approximately 54.19 ppm. ptfarm.pl The carbons of the dimethylamino group would also be visible in the spectrum. ptfarm.pl

Table 1: Representative ¹H and ¹³C NMR Data for 3-(Dimethylamino)-1-phenylpropan-1-one

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.97 | dm | 2H, Aromatic |

| ¹H | 7.46-7.57 | m | 3H, Aromatic |

| ¹H | 3.60 | t | 2H, -NCH₂- |

| ¹H | 2.76 | t | 2H, -CH₂CO- |

| ¹H | 2.29 | s | 6H, -N(CH₃)₂ |

| ¹³C | 198.85 | - | C=O |

| ¹³C | 136.76 | - | Aromatic C |

| ¹³C | 132.84 | - | Aromatic CH |

| ¹³C | 128.40 | - | Aromatic CH |

| ¹³C | 127.84 | - | Aromatic CH |

| ¹³C | 54.19 | - | -NCH₂- |

| ¹³C | 45.32 | - | -N(CH₃)₂ |

| ¹³C | 36.71 | - | -CH₂CO- |

Data derived from a study on the synthesis of α-N,N-dialkylamino alcohols. ptfarm.pl

High-Field NMR Techniques (e.g., 700 MHz) for Conformational Analysis

High-field NMR instruments, operating at frequencies such as 700 MHz, offer superior resolution and sensitivity, which are crucial for detailed conformational analysis. These advanced techniques allow for the study of the molecule's three-dimensional structure and dynamic behavior in solution. acs.org For flexible molecules like this compound, high-field NMR can help determine the preferred conformations by enabling precise measurement of coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments. acs.orgggckondagaon.in The analysis of coupling constants between protons on adjacent carbons in the propyl chain can provide insights into the dihedral angles and the population of different staggered conformations (anti and gauche). researchgate.net

Hyphenated NMR Methods (e.g., HPLC-NMR)

Hyphenated techniques that couple High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy (HPLC-NMR) are powerful tools for the analysis of complex mixtures. lcms.cz This method allows for the separation of individual components by HPLC, followed by their direct structural elucidation by NMR. In the context of this compound synthesis, HPLC-NMR could be employed to identify and characterize impurities or by-products in the reaction mixture without the need for prior isolation. This provides rapid and comprehensive information on the purity and composition of the synthesized material.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination and Fragmentation Pattern Analysis

In mass spectrometry, this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which provides its molecular weight. Electron impact (EI) ionization often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. For this compound, this could result in the formation of a benzoyl cation (C₆H₅CO⁺) with an m/z of 105. Another significant fragmentation can occur at the C-C bond adjacent to the nitrogen atom, a process known as alpha-cleavage in amines. libretexts.org

Hyphenated MS Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation techniques with mass spectrometry enhances the analytical power for complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is well-suited for the analysis of volatile and thermally stable compounds. biomedpharmajournal.org this compound and its derivatives can be analyzed by GC-MS, where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification. biomedpharmajournal.orgrsc.org The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. tjpr.org In LC-MS, the sample is separated by liquid chromatography and then ionized, typically using "soft" ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before mass analysis. This method is particularly useful for confirming the molecular weight of the compound and for analyzing reaction mixtures. tjpr.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the characterization of this compound and its derivatives, IR spectra provide direct evidence for the presence of key structural features. nih.gov The analysis is typically performed on instruments such as a PerkinElmer Spectrum-One spectrophotometer. nih.gov The principal vibrational bands expected for this compound include those for the carbonyl group (C=O), the primary amine (N-H), and the aromatic ring (C-H and C=C).

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H stretch | 3400-3250 | Medium (two bands) |

| Primary Amine | N-H bend | 1650-1580 | Medium |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium to Weak |

| Alkane | C-H stretch | 3000-2850 | Medium |

| Carbonyl (Ketone) | C=O stretch | ~1685 | Strong |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium to Weak |

Note: These are approximate values based on standard IR correlation tables.

Chromatographic Techniques

Chromatography is essential for the separation, purification, and analysis of this compound and related compounds from reaction mixtures and biological matrices.

Gas Chromatography, often coupled with Mass Spectrometry (GC/MS), is used for the analysis of volatile compounds. In the context of this compound synthesis, analytical GC/MS has been performed on instruments equipped with capillary columns like the SLB-5ms (30 m length, 0.25 mm inside diameter) to assess the purity and identity of intermediates and final products. rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound. researchgate.netresearchgate.net It is particularly useful for non-volatile or thermally unstable compounds. Chiral HPLC methods have been developed to separate enantiomers of its derivatives and determine optical purity (enantiomeric excess). google.com For example, a method using a Chiralcel OB-H column has been successfully employed for this purpose. google.com

Table 3: Example of Chiral HPLC Method for a 3-Amino-1-phenylpropanol Derivative

| Parameter | Condition |

|---|---|

| Column | Chiralcel OB-H |

| Mobile Phase | i-PrOH/Hexane (20/80) |

| Flow Rate | 0.8 mL/min |

| Retention Time (t₁) | 7.0 min (S-enantiomer) |

| Retention Time (t₂) | 8.2 min (R-enantiomer) |

Data from a study on the preparation of optically active 3-amino-1-phenylpropanol derivatives. google.com

HPLC is also frequently coupled with mass spectrometry (LC/MS) for sensitive detection and characterization, as seen with the use of Agilent 1200 series capillary HPLC systems in inhibitor studies. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions and to perform preliminary purity assessments. rsc.org During the synthesis of this compound from its N-protected precursor, TLC is used to confirm the complete consumption of the starting material, signaling that the reaction is finished. rsc.org This allows for the timely work-up of the reaction mixture to isolate the desired product. rsc.org

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides empirical validation of a compound's chemical formula. For this compound, the molecular formula is C₉H₁₁NO. chembk.com The theoretical elemental composition can be calculated from its molar mass (149.19 g/mol ). chembk.com

Experimental values are typically obtained using combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified to determine the percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is often determined by difference. While specific experimental data for this compound is not widely published, data for closely related structures, such as 3-Methylamino-3-phenylpropan-1-ol, show a close correlation between calculated and found values, typically within ±0.4%, which is the standard for confirming the purity of a sample. researchgate.net

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 72.46% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.43% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.72% |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid. chembk.com When a beam of X-rays strikes a crystal, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive and destructive interference. By analyzing the angles and intensities of these diffracted beams, researchers can deduce the crystal structure, including the unit cell dimensions, space group, and atomic positions. chembk.com

Below is a representative table of crystallographic data, based on the analysis of a closely related compound, demonstrating the type of information generated from a single-crystal XRD study. researchgate.net

| Crystallographic Parameter | Example Value (for an analogous compound) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.9816 |

| b (Å) | 23.8962 |

| c (Å) | 7.4653 |

| β (°) | 111.119 |

| Volume (ų) | 995.40 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.103 |

Scanning Electron Microscopy (SEM) for Morphological Characterization of Catalyst Materials

The synthesis of this compound and other β-aminoketones is frequently achieved through the Mannich reaction, a process often facilitated by heterogeneous catalysts. researchgate.netrsc.orgnih.gov Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the morphology of these catalyst materials. SEM provides high-resolution images of a material's surface, revealing details about its topography, particle size, shape, and distribution. rsc.org

In the context of catalysts for β-aminoketone synthesis, SEM analysis is used to:

Visualize Surface Morphology: Research has shown SEM images of catalysts like MWW-zeolite revealing its characteristic cube-like morphology. After modification, such as exchanging with Zn(II) or encapsulating a salen complex, SEM confirms that the base morphology is maintained, which is crucial for catalytic activity. acs.org

Confirm Nanoparticle Structure: For nanocatalysts, such as L-histidine functionalized Fe₃O₄ magnetic nanoparticles, SEM images are used to observe the size and shape of the nanoparticles, which are often spherical and can form aggregates. bohrium.com Similarly, SEM has been used to study H₃PW₁₂O₄₀ anchored on three-dimensional SBA-15, showing a fiber-like, cross-linked framework. researchgate.net

Assess Catalyst Support: SEM is used to examine the support material, such as the face-to-face arrangement of alumina-silicate lamellae in montmorillonite (B579905) clay or the preservation of the cubic symmetry in a Metal-Organic Framework (MOF-5) after doping with Ag₃PO₄. ulb.ac.be This ensures the support structure is suitable for dispersing the active catalytic sites.

These morphological features, visualized by SEM, are directly linked to the catalyst's performance, including its activity, selectivity, and reusability in the synthesis of β-aminoketones. researchgate.netbohrium.com

Electrochemical Analytical Methods

Electrochemical methods are highly sensitive techniques used to investigate the redox properties of molecules and for their quantitative analysis. For this compound, which belongs to the synthetic cathinone (B1664624) class, electrochemical analysis provides a means for its detection and characterization. researchgate.netmmu.ac.uk The core structure, a β-aminoketone, is electrochemically active. researchgate.net

Commonly employed electrochemical techniques include:

Cyclic Voltammetry (CV): This technique is used to probe the redox behavior of a compound. In studies of cathinone derivatives, CV reveals the potentials at which oxidation and reduction occur. researchgate.netmmu.ac.uk For example, the electrochemical oxidation of methcathinone (B1676376) and its analogues has been explored using various electrodes, with the voltammetric signature being dependent on the pH of the supporting electrolyte. researchgate.net At pH values below 6, the response often changes from an irreversible to a quasi-reversible process. researchgate.net

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis. acs.orgsci-hub.se DPV has been shown to provide stable electrochemical responses for the quantification of cathinone analogues, with detection limits often in the micromolar (μmol L⁻¹) range. acs.org

Stripping Voltammetry: Adsorptive stripping differential pulse voltammetry (AdSDPV) is another advanced method used for detecting trace amounts of these compounds. nih.gov

Research on various synthetic cathinones demonstrates that the electrochemical profile is influenced by substituents on the molecule's core structure. acs.org These methods are valuable not only for fundamental research but also for forensic applications, where they can be used as a basis for developing on-site screening devices for this class of compounds. researchgate.netmmu.ac.uk The choice of electrode material, such as boron-doped diamond or screen-printed carbon electrodes, and the pH of the buffer solution are critical parameters that are optimized to achieve high sensitivity and selectivity. acs.orgnih.gov

Computational Chemistry and Theoretical Modeling of 3 Amino 1 Phenylpropan 1 One and Analogs

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a 3-Amino-1-phenylpropan-1-one analog, and a protein's active site.

Research on derivatives of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, which share the core propan-1-one structure, has demonstrated the utility of molecular docking in identifying potential therapeutic agents. In one study, these derivatives were evaluated as inhibitors against key protein receptors of T. cruzi, the parasite responsible for Chagas disease. scitcentral.com The study targeted four specific protein receptors: 3GW9, 1ME3, 1SOI, and 1AOG. scitcentral.com

The docking analysis revealed that these ligands exhibit varying degrees of binding affinity. For instance, when docked with the 1AOG receptor, one ligand demonstrated a strong binding affinity of -23.9657 kJ/mol. scitcentral.com This strong interaction was stabilized by bonds with key amino acid residues such as ALA:160, GLY:14, ALA:13, and GLY:12, with bond distances ranging from 2.92 Å to 3.62 Å. scitcentral.com Similarly, strong binding affinities were observed for other ligands and receptors, such as -25.7809 kJ/mol with the IME3 receptor. scitcentral.com These simulations help to identify crucial interactions that anchor the ligand within the binding pocket, providing a rational basis for their potential biological activity. scitcentral.commdpi.com

The general process for these simulations involves preparing both the ligand and protein structures. Ligand structures are often drawn using chemical drawing software and then optimized for their 3D conformation. Protein structures are typically obtained from databases like the Protein Data Bank (PDB) and prepared by removing unwanted molecules like water and cofactors, adding hydrogen atoms, and identifying the binding pocket. scitcentral.com

Table 1: Example of Molecular Docking Results for 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one Analogs

| Receptor (PDB ID) | Ligand ID | Binding Affinity (kJ/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| 1AOG | Ligand 21 | -23.9657 | ALA:160, GLY:14, ALA:13, GLY:12 |

| 1AOG | Ligand 8 | -20.4492 | Not Specified |

| 1AOG | Ligand 29 | -19.9064 | Not Specified |

| 1ME3 | Not Specified | -25.7809 | Not Specified |

Data sourced from a study on 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one derivatives targeting T. cruzi receptors. scitcentral.com

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the solid state. researchgate.net It is a powerful tool for predicting various molecular properties, including geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity.

For analogs of this compound, DFT calculations, often using the B3LYP hybrid functional, are widely employed. scitcentral.comresearchgate.net For example, DFT analysis of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one revealed a HOMO-LUMO gap of 4.32 eV, indicating its charge transfer capabilities and potential for use in materials science. In another study on 3-(methylamino)-1-phenylpropan-1-one (B3050580), DFT calculations (B3LYP/6-311++G**) were used to analyze keto-enol tautomerism, revealing that the enol form is stabilized in polar solvents.

These theoretical calculations provide insights into the molecule's stability, charge distribution, and the nature of its chemical bonds. researchgate.netmdpi.com The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in identifying the sites prone to electrophilic and nucleophilic attacks, respectively. uantwerpen.be For instance, in some analogs, the negative electrostatic potential regions, indicating sites for electrophilic attack, are localized over carbonyl groups and phenyl rings. uantwerpen.be This information is vital for predicting how the molecule will interact with other reagents and biological targets.

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area (TPSA), LogP, Hydrogen Bond Donors/Acceptors, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. They play a significant role in quantitative structure-activity relationship (QSAR) studies and in predicting the pharmacokinetic properties of potential drug candidates. Key descriptors include the Topological Polar Surface Area (TPSA), the octanol-water partition coefficient (LogP), and counts of hydrogen bond donors and acceptors.

TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. researchgate.net LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The number of hydrogen bond donors and acceptors, along with the number of rotatable bonds, provides insight into a molecule's potential for binding to a biological target and its conformational flexibility.

For analogs of this compound, these descriptors have been computationally predicted. For example, the related compound 3-(methylamino)-1-phenylpropan-1-one has a predicted TPSA of 29.1 Ų, a LogP of 1.28, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds. drugbank.com The reduced analog, 3-amino-1-phenylpropan-1-ol, has a predicted TPSA of 46.3 Ų and an XLogP3-AA value of 0.5. nih.gov These values are crucial for early-stage drug discovery, helping to filter compound libraries and prioritize candidates with favorable drug-like properties.

Table 2: Predicted Molecular Descriptors for this compound Analogs

| Descriptor | 3-(Methylamino)-1-phenylpropan-1-one drugbank.com | 3-Amino-1-phenylpropan-1-ol nih.gov |

|---|---|---|

| Molecular Formula | C10H13NO | C9H13NO |

| Molecular Weight (g/mol) | 163.22 | 151.21 |

| Topological Polar Surface Area (TPSA) (Ų) | 29.1 | 46.3 |

| LogP | 1.28 | 0.5 (XLogP3) |

| Hydrogen Bond Donors | 1 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bonds | 4 | 4 |

Data sourced from DrugBank Online and PubChem databases. drugbank.comnih.gov

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com Understanding the conformational preferences of a molecule is essential, as its three-dimensional shape dictates its biological activity and physical properties. Energy minimization is a computational process used to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point.